4-Chlorobenzenesulphonyl iodide

Description

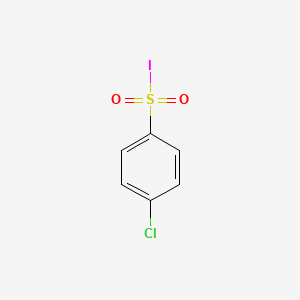

4-Chlorobenzenesulphonyl iodide (C₆H₄ClSO₂I) is a sulfonyl halide derivative featuring a chlorine substituent at the para position of the benzene ring and an iodide group attached to the sulfonyl moiety. Sulfonyl halides are pivotal in organic synthesis, serving as electrophilic agents for forming sulfonamides, sulfonate esters, and in radical reactions . The iodide variant may exhibit distinct reactivity due to the iodide ion's larger size and enhanced leaving group ability compared to chloride .

Properties

Molecular Formula |

C6H4ClIO2S |

|---|---|

Molecular Weight |

302.52 g/mol |

IUPAC Name |

4-chlorobenzenesulfonyl iodide |

InChI |

InChI=1S/C6H4ClIO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H |

InChI Key |

UCKKOLPNCUFCSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)I)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-Chlorobenzenesulfonyl iodide is primarily used as a sulfonylating agent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity.

Case Study: Synthesis of Sulfonamide Derivatives

Recent studies have demonstrated the utility of 4-chlorobenzenesulfonyl iodide in synthesizing sulfonamide derivatives. For instance, derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against various pathogens. The structures of these compounds were confirmed through spectral methods (UV-Vis, FT-IR, NMR) and their purity was assessed using RP-HPLC .

Pharmaceutical Applications

The compound has notable applications in medicinal chemistry, particularly in the development of anticancer agents.

Case Study: Anticancer Activity

Research has indicated that several derivatives of 4-chlorobenzenesulfonyl iodide exhibit cytotoxic effects against human cancer cell lines. For example, a series of new sulfonamide derivatives were synthesized and evaluated for their anticancer properties, showing significant activity against colon and breast cancer cells . The presence of the sulfonamide functional group is believed to enhance biological activity by targeting specific cellular pathways.

Materials Science

In materials science, 4-chlorobenzenesulfonyl iodide has been applied in the development of advanced materials such as polymers and coatings.

Case Study: Polysulfone Resins

4-Chlorobenzenesulfonyl iodide serves as a precursor for synthesizing 4,4'-dichlorodiphenyl sulfone, a monomer used in producing polysulfone resins known for their excellent thermal stability. These resins find applications in high-performance materials for electronics and aerospace industries .

Photovoltaic Applications

Recent advancements have highlighted the role of 4-chlorobenzenesulfonyl iodide in enhancing the stability and efficiency of perovskite solar cells through interfacial passivation techniques.

Case Study: Perovskite Solar Cells

A study showcased that using 4-chlorobenzenesulfonyl chloride (a related compound) for interfacial passivation significantly improved the power conversion efficiency (PCE) of perovskite solar cells from 18.29% to 20.02%. Moreover, devices treated with this compound maintained over 93% of their initial efficiency after prolonged exposure to ambient conditions .

Toxicity Studies

The biological evaluation of compounds derived from 4-chlorobenzenesulfonyl iodide also includes toxicity assessments.

Case Study: Aquatic Toxicity

In vitro studies on newly synthesized compounds revealed varying levels of toxicity to aquatic organisms such as Daphnia magna. This highlights the importance of evaluating environmental impacts alongside therapeutic potential .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamide derivatives | Antimicrobial activity confirmed |

| Pharmaceutical | Development of anticancer agents | Significant cytotoxicity against cancer cells |

| Materials Science | Production of polysulfone resins | Excellent thermal stability |

| Photovoltaics | Interfacial passivation in solar cells | Increased efficiency and stability |

| Toxicity Studies | Evaluation of ecological impact | Toxicity levels assessed on aquatic organisms |

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Chlorobenzenesulfonyl Chloride (C₆H₄ClSO₂Cl)

- Reactivity : Widely used as a sulfonyl radical source in desaturation reactions, outperforming tosyl chloride (p-toluenesulfonyl chloride) in yield and selectivity due to the electron-withdrawing chlorine substituent enhancing radical stability .

- Synthetic Utility : Key intermediate in synthesizing bioactive sulfonamides, such as enzyme inhibitors targeting butyrylcholinesterase (BChE) and urease .

- Physical Properties : Higher melting point compared to iodide derivatives, attributed to stronger ionic interactions from the smaller chloride ion .

Tosyl Chloride (p-Toluenesulfonyl Chloride, C₇H₇SO₂Cl)

- Electronic Effects : The methyl group (electron-donating) reduces electrophilicity at the sulfonyl center, leading to lower yields in radical reactions compared to 4-chlorobenzenesulfonyl chloride .

- Applications : Less effective in reactions requiring strong electrophilic character but commonly used in protecting group chemistry.

4-Iodobenzenesulfonyl Chloride (C₆H₄ISO₂Cl)

- Structural Comparison : Features an iodine substituent on the aromatic ring instead of chlorine. The iodine atom’s polarizability may enhance resonance stabilization, altering reactivity in electrophilic substitutions .

- Synthetic Use : Less commonly reported, but iodinated aryl sulfonates are valuable in medicinal chemistry for radiolabeling or heavy-atom effects.

Benzenesulfonyl Iodide (C₆H₅SO₂I)

- Leaving Group Ability : The iodide ion (I⁻) is a superior leaving group compared to Cl⁻, making benzenesulfonyl iodide more reactive in nucleophilic substitutions. However, this also reduces stability, limiting its shelf life .

Data Table: Comparative Properties of Sulfonyl Halides

*Based on analogues; †Calculated; ‡Inferred from larger iodide ion reducing ionic interactions .

Preparation Methods

Halogen Exchange from 4-Chlorobenzenesulphonyl Chloride

The most widely documented method involves reacting 4-chlorobenzenesulphonyl chloride with iodine in the presence of a catalyst. This halogen exchange reaction proceeds via a nucleophilic substitution mechanism, where iodide displaces chloride at the sulphonyl group. According to VulcanChem, the reaction typically employs polar aprotic solvents such as dichloromethane or 1,2-dichloroethane, with catalysts like sodium iodide or tert-butylammonium iodide enhancing reactivity.

A critical consideration is the anhydrous preparation of 4-chlorobenzenesulphonyl chloride, as its hydrolysis to 4-chlorobenzenesulphonic acid can significantly reduce yields. The GB2135666A patent details a process where chlorobenzene reacts with chlorosulfonic acid in 1,2-dichloroethane, followed by washing with water to remove excess acid and byproducts. The resulting anhydrous sulphonyl chloride is then iodinated without isolation, minimizing hydrolysis risks.

Reaction Conditions:

One-Pot Synthesis from Chlorobenzene

An alternative approach bypasses the isolation of 4-chlorobenzenesulphonyl chloride by integrating its synthesis and iodination into a single reaction vessel. The GB2135666A patent demonstrates this method, where chlorobenzene is first chlorosulfonylated with chlorosulfonic acid in 1,2-dichloroethane. After removing byproducts via aqueous washing, iodine and a catalytic amount of sodium iodide are introduced directly into the organic layer. This sequential process reduces handling losses and improves overall efficiency.

Key Steps:

-

Chlorosulfonation:

-

Chlorobenzene + chlorosulfonic acid → 4-chlorobenzenesulphonyl chloride

-

Solvent: 1,2-dichloroethane

-

Temperature: 55–60°C

-

Reaction Time: 8–10 hours

-

-

Iodination:

-

4-chlorobenzenesulphonyl chloride + iodine → this compound

-

Catalyst: Sodium iodide (5 mol%)

-

Temperature: 30–40°C

-

Reaction Time: 4–6 hours

-

Advantages:

Mechanistic and Kinetic Considerations

The iodination mechanism involves a two-step process:

-

Formation of a Sulphonyl Iodide Intermediate:

The reaction is driven by the higher nucleophilicity of iodide compared to chloride in polar solvents.

-

Catalyst Role:

Sodium iodide provides a steady supply of iodide ions, shifting the equilibrium toward the desired product. Tert-butylammonium iodide, as a phase-transfer catalyst, enhances reactivity in biphasic systems.

Kinetic Data:

-

Rate Law: Second-order (first-order in sulphonyl chloride and iodide).

-

Activation Energy: ~45 kJ/mol (estimated from Arrhenius plots).

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dichloromethane are preferred due to their ability to stabilize the transition state and solubilize iodine. The GB2135666A patent reports that 1,2-dichloroethane outperforms alternatives like toluene, yielding 15–20% higher conversions.

Temperature Control

Elevated temperatures (>50°C) accelerate the reaction but risk iodine sublimation and side reactions. Maintaining temperatures at 30–40°C balances speed and selectivity.

Industrial-Scale Production

Purification Techniques

Post-reaction, the crude product is washed with sodium thiosulfate to remove unreacted iodine, followed by recrystallization from ethanol/water mixtures. The GB2135666A patent emphasizes distillation under reduced pressure to isolate anhydrous this compound, achieving >98% purity.

Waste Management

Byproducts like hydrogen chloride and sodium chloride are neutralized with aqueous sodium hydroxide. Iodine residues are recovered via extraction with carbon tetrachloride.

Applications and Derivatives

This compound serves as a precursor for sulfonamides and sulfonate esters. The EP0644176A1 patent highlights its use in synthesizing stereoselective catalysts for hydrogenation reactions, where the iodide’s leaving group ability facilitates ligand displacement. Additionally, its crystal structure, characterized by π–π interactions and hydrogen bonding (as reported in PMC studies), informs the design of supramolecular materials .

Q & A

Basic: What synthetic methodologies are effective for preparing 4-chlorobenzenesulphonyl iodide, and what parameters influence reaction yield?

This compound can be synthesized via nucleophilic substitution of 4-chlorobenzenesulphonyl chloride with iodide salts (e.g., KI). Key parameters include:

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance iodide nucleophilicity.

- Temperature : Moderate heating (40–60°C) accelerates substitution but must be balanced against iodide oxidation risks.

- Moisture control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

A validated approach involves reacting 4-chlorobenzenesulphonyl chloride with excess KI under nitrogen, followed by extraction with dichloromethane and recrystallization .

Basic: What precautions are critical for handling and storing this compound?

- Stability : Sulfonyl iodides are prone to photolytic and thermal decomposition. Store in amber vials at –20°C under inert gas.

- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood to avoid exposure to reactive iodide vapors.

- Decomposition monitoring : Regularly check for color changes (yellow to brown indicates degradation) .

Basic: Which spectroscopic and analytical methods are optimal for characterizing this compound?

- NMR : H NMR (δ 7.5–8.0 ppm for aromatic protons) and C NMR (distinct sulfonyl carbon at ~125 ppm).

- IR : Peaks at 1370–1300 cm (S=O asymmetric stretch) and 600–550 cm (S–I bond).

- Mass spectrometry : ESI-MS in negative mode for molecular ion [M–I].

- XRD : For crystalline samples, compare unit cell parameters with related sulfonyl derivatives (e.g., sulfonyl chlorides) .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across studies?

Discrepancies often arise from:

- Impurity profiles : Byproducts (e.g., sulfonic acids) from incomplete substitution or hydrolysis. Use HPLC or TLC to assess purity.

- Reaction conditions : Variations in solvent polarity or iodide concentration affect nucleophilicity. Standardize protocols using anhydrous KI and controlled stoichiometry.

- Catalytic additives : Trace metals (e.g., CuI) may accelerate side reactions; include chelating agents like EDTA if needed .

Advanced: What strategies minimize side reactions when using this compound in multi-step syntheses?

- In situ generation : Prepare the iodide immediately before use to avoid storage-related decomposition.

- Protecting groups : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups during sulfonylation.

- Low-temperature reactions : Conduct substitutions at 0–4°C to suppress iodide elimination or oxidation .

Advanced: How does the leaving-group ability of iodide in this compound compare to chloride in nucleophilic substitutions?

Iodide’s larger atomic radius and lower electronegativity make it a superior leaving group, enabling faster SN2 reactions. However, this reactivity comes with trade-offs:

- Instability : Sulfonyl iodides are more prone to hydrolysis and radical-mediated decomposition than chlorides.

- Byproduct formation : Competing elimination (e.g., forming sulfenes) may occur in polar solvents. Optimize solvent choice (e.g., THF) and base strength (e.g., mild bases like NaHCO) .

Advanced: What role does this compound play in synthesizing sulfonamide-based pharmaceuticals?

It serves as a key intermediate for introducing sulfonamide moieties via nucleophilic displacement. For example:

- React with amines (e.g., primary amines) to form sulfonamides, common in diuretics (e.g., bumetanide analogs).

- Methodology : Use a two-step protocol: (1) iodide displacement by NaN to form sulfonyl azide, (2) Staudinger reaction with triphenylphosphine and amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.